Ethyl benzyl(methyl)carbamate
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Overview
Description
Ethyl benzyl(methyl)carbamate is an organic compound that belongs to the carbamate family. Carbamates are esters of carbamic acid and are known for their diverse applications in various fields, including agriculture, medicine, and industry. This compound is characterized by its unique structure, which includes an ethyl group, a benzyl group, and a methyl group attached to the carbamate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl benzyl(methyl)carbamate can be synthesized through several methods. One common approach involves the reaction of benzylamine with ethyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds under mild conditions, typically at room temperature, and yields the desired carbamate product .
Another method involves the Hofmann rearrangement of benzyl carbamate in the presence of N-bromoacetamide and lithium hydroxide or lithium methoxide. This one-pot procedure provides high yields of this compound .
Industrial Production Methods
Industrial production of this compound often involves the use of continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions are optimized to achieve high yields and purity of the product. Common reagents used in industrial production include ethyl chloroformate, benzylamine, and appropriate bases .
Chemical Reactions Analysis
Types of Reactions
Ethyl benzyl(methyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbamate derivatives.
Reduction: Reduction reactions can convert the carbamate group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carbamate group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols can react with this compound under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various carbamate derivatives, amines, and substituted carbamates. The specific products depend on the reagents and conditions used in the reactions .
Scientific Research Applications
Ethyl benzyl(methyl)carbamate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of other carbamate derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of polymers, coatings, and other industrial materials
Mechanism of Action
The mechanism of action of ethyl benzyl(methyl)carbamate involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites. This inhibition can lead to various biological effects, including antimicrobial and antifungal activities. The molecular pathways involved in these effects are still under investigation .
Comparison with Similar Compounds
Similar Compounds
Methyl carbamate: A simpler carbamate with similar chemical properties.
Benzyl carbamate: Another carbamate with a benzyl group, used in similar applications.
Ethyl carbamate: Known for its use in organic synthesis and industrial applications
Uniqueness
Ethyl benzyl(methyl)carbamate is unique due to its combination of ethyl, benzyl, and methyl groups, which confer specific chemical and biological properties. This unique structure allows it to participate in a wide range of chemical reactions and makes it a valuable compound in various scientific and industrial applications .
Properties
CAS No. |
59325-17-6 |
---|---|
Molecular Formula |
C11H15NO2 |
Molecular Weight |
193.24 g/mol |
IUPAC Name |
ethyl N-benzyl-N-methylcarbamate |
InChI |
InChI=1S/C11H15NO2/c1-3-14-11(13)12(2)9-10-7-5-4-6-8-10/h4-8H,3,9H2,1-2H3 |
InChI Key |
MZSPGGAGRHEUBF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N(C)CC1=CC=CC=C1 |
Origin of Product |
United States |
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